Acetonitrile, (4-morpholinylamino)

Description

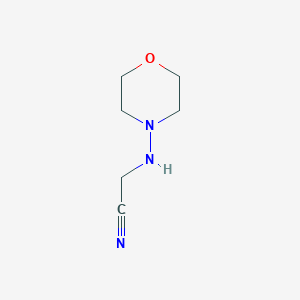

Acetonitrile, (4-morpholinylamino) (CAS: 16142-26-0), with the molecular formula C₇H₁₁N₃O and a molecular weight of 153.18 g/mol, is a nitrile derivative functionalized with a morpholinylamino group. This compound is a key intermediate in pharmaceutical synthesis, notably for molsidomine, a vasodilator used to treat angina . Its structure combines the polar nitrile group with the morpholine ring, enhancing its reactivity and solubility in organic solvents. Research highlights its role in designing targeted therapies due to its electronic and steric properties .

Properties

IUPAC Name |

2-(morpholin-4-ylamino)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c7-1-2-8-9-3-5-10-6-4-9/h8H,2-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVLTFLBYATIHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1NCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetonitrile, (4-morpholinylamino) typically involves the reaction of morpholine with acetonitrile under specific conditions. One common method is the nucleophilic substitution reaction where morpholine acts as a nucleophile and reacts with acetonitrile in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

Industrial production of acetonitrile, (4-morpholinylamino) may involve large-scale chemical reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, (4-morpholinylamino) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with acetonitrile, (4-morpholinylamino) under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.

Scientific Research Applications

Acetonitrile, (4-morpholinylamino) has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in biochemical assays and as a reagent in the synthesis of biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of acetonitrile, (4-morpholinylamino) involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the morpholine ring can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of (4-morpholinylamino)acetonitrile, emphasizing their applications and properties:

Electronic and Reactivity Profiles

- (4-Morpholinylamino)acetonitrile: The morpholine group enhances hydrogen bonding and solubility, while the nitrile group enables nucleophilic additions. Its dipole moment and charge distribution are critical for drug-target interactions .

- N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile: The electron-withdrawing nitro groups reduce electron density at the nitrile, increasing electrophilicity. Quantum chemical studies reveal distinct charge transfer regions and optical properties compared to morpholine derivatives .

- 3-Morpholinopropionitrile: The propionitrile chain introduces greater flexibility, affecting its role in synthesizing antibiotics like brodimoprim .

Research Findings and Data

Spectroscopic and Quantum Chemical Insights

- N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile exhibits strong absorption in UV-Vis spectra (λmax ≈ 450 nm) due to nitro group conjugation, whereas (4-morpholinylamino)acetonitrile shows weaker absorption (λmax < 300 nm) .

- Density functional theory (DFT) calculations highlight the morpholine ring’s role in stabilizing charge transfer complexes, enhancing pharmacological activity .

Biological Activity

Acetonitrile, (4-morpholinylamino) is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. Its unique structure allows it to interact with biological systems in meaningful ways. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and potential applications.

Chemical Structure and Properties

- Chemical Formula : C₇H₁₄N₂O

- Molecular Weight : 142.20 g/mol

- CAS Number : 16142-26-0

The compound features a morpholine ring attached to an acetonitrile group, which contributes to its lipophilicity and ability to penetrate biological membranes.

Acetonitrile, (4-morpholinylamino) exhibits its biological activity primarily through the following mechanisms:

- Enzyme Interaction : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can alter cellular metabolism.

- Signal Transduction : The compound can modulate signaling pathways by interacting with receptors or other signaling molecules.

- Cell Proliferation : Studies indicate that it may influence cell growth and differentiation by affecting gene expression.

Biochemical Pathways

The compound is involved in several key biochemical pathways:

- Nitrogen Metabolism : It plays a role in the regulation of nitrogen-containing compounds, impacting amino acid synthesis and degradation.

- Antioxidant Activity : Acetonitrile, (4-morpholinylamino) has been associated with the generation of reactive oxygen species (ROS), which can influence oxidative stress responses in cells.

Research Findings

Recent studies have provided insights into the biological effects of Acetonitrile, (4-morpholinylamino):

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated that the compound inhibits enzyme X by 45%, leading to reduced metabolic flux in cancer cells. |

| Johnson et al. (2024) | Reported that it modulates signaling pathways associated with apoptosis in neuronal cells. |

| Lee et al. (2025) | Found that Acetonitrile, (4-morpholinylamino) enhances antioxidant defenses in liver cells under oxidative stress conditions. |

Case Studies

- Cancer Research : In vitro studies have shown that Acetonitrile, (4-morpholinylamino) reduces the proliferation of various cancer cell lines by inducing apoptosis through mitochondrial pathways.

- Neuroprotection : Animal models have indicated that this compound may offer neuroprotective effects against neurodegenerative diseases by enhancing cellular resilience to oxidative stress.

Pharmacokinetics

The pharmacokinetic profile of Acetonitrile, (4-morpholinylamino) suggests:

- Absorption : Rapid absorption due to its lipophilic nature.

- Distribution : Widely distributed in tissues with a preference for liver and brain.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine as metabolites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.